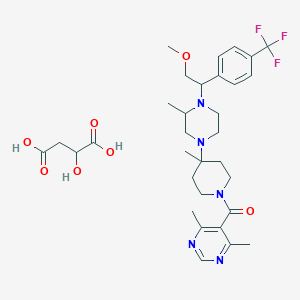
Vicriviroc (Malate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vicriviroc (Malate) is a pyrimidine-based compound that functions as a CCR5 entry inhibitor of HIV-1. It was developed by the pharmaceutical company Schering-Plough and is known for its potential in managing HIV-1 by preventing viral entry into cells .
准备方法
Synthetic Routes and Reaction Conditions
Vicriviroc (Malate) is synthesized through a series of chemical reactions involving piperazine and pyrimidine derivatives. The synthetic route typically involves the following steps:
Formation of the Piperazine Derivative: This involves the reaction of piperazine with various substituents to form the desired piperazine derivative.
Formation of the Pyrimidine Derivative: This involves the reaction of pyrimidine with various substituents to form the desired pyrimidine derivative.
Coupling Reaction: The piperazine and pyrimidine derivatives are then coupled together under specific reaction conditions to form Vicriviroc (Malate).
Industrial Production Methods
The industrial production of Vicriviroc (Malate) involves scaling up the synthetic route described above. This typically involves optimizing reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization and chromatography to remove impurities .
化学反应分析
Types of Reactions
Vicriviroc (Malate) undergoes various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving Vicriviroc (Malate) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve specific temperatures, pressures, and solvents to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from the reactions involving Vicriviroc (Malate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of Vicriviroc (Malate), while reduction reactions may produce reduced derivatives .
科学研究应用
Vicriviroc (Malate) has several scientific research applications, including:
Chemistry: It is used as a model compound in studies involving CCR5 inhibitors and their interactions with various receptors.
Biology: It is used in studies involving the inhibition of HIV-1 entry into cells and the mechanisms of viral entry.
Medicine: It is being investigated for its potential use in the treatment of HIV-1 and other viral infections.
Industry: It is used in the development of new antiviral drugs and therapies
作用机制
Vicriviroc (Malate) exerts its effects by noncompetitively binding to a hydrophobic pocket between the transmembrane helices near the extracellular surface of the CCR5 receptor. This allosteric antagonism causes a conformational change in the protein, preventing the binding of gp120 to CCR5. As a result, the entry of HIV into the cell is prevented .
相似化合物的比较
Similar Compounds
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.
SCH-C (SCH-351125): A compound similar to Vicriviroc (Malate) with a different binding affinity to CCR5.
Uniqueness
Vicriviroc (Malate) is unique in its high binding affinity to CCR5 and its ability to inhibit a broad spectrum of HIV-1 isolates, including drug-resistant viruses. It also has a reduced potential for cardiac effects compared to similar compounds .
属性
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;2-hydroxybutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38F3N5O2.C4H6O5/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-2(4(8)9)1-3(6)7/h6-9,18-19,24H,10-17H2,1-5H3;2,5H,1H2,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJIGHNTROUVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44F3N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
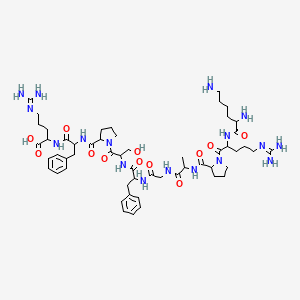
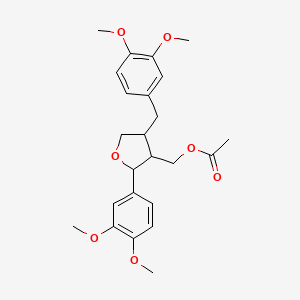
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)
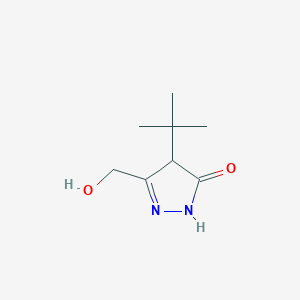
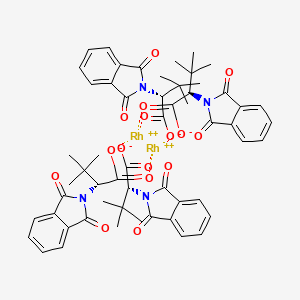
![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)
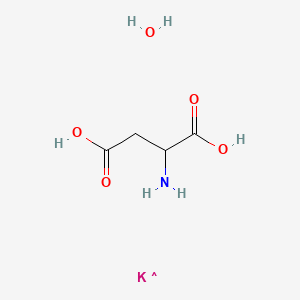
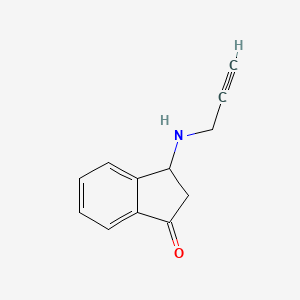

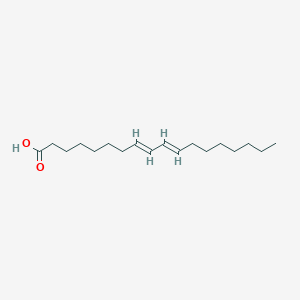
![17-[4-(3,3-Dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321547.png)

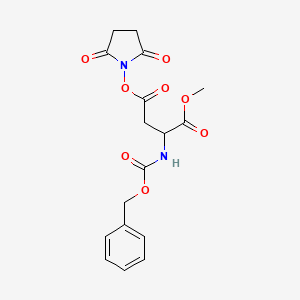
![N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12321552.png)
